Ibh-substance P hexapeptide

Description

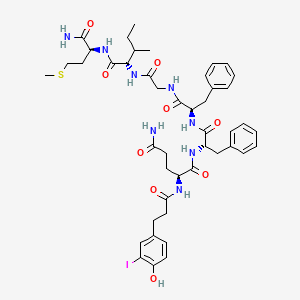

Structure

2D Structure

Properties

CAS No. |

97207-37-9 |

|---|---|

Molecular Formula |

C45H59IN8O9S |

Molecular Weight |

1015 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentanediamide |

InChI |

InChI=1S/C45H59IN8O9S/c1-4-27(2)40(45(63)51-32(41(48)59)21-22-64-3)54-39(58)26-49-42(60)34(24-28-11-7-5-8-12-28)52-44(62)35(25-29-13-9-6-10-14-29)53-43(61)33(17-19-37(47)56)50-38(57)20-16-30-15-18-36(55)31(46)23-30/h5-15,18,23,27,32-35,40,55H,4,16-17,19-22,24-26H2,1-3H3,(H2,47,56)(H2,48,59)(H,49,60)(H,50,57)(H,51,63)(H,52,62)(H,53,61)(H,54,58)/t27?,32-,33-,34+,35-,40-/m0/s1 |

InChI Key |

VKAVXZVGUACIKY-FKMHRYIMSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CCC3=CC(=C(C=C3)O)I |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CCC3=CC(=C(C=C3)O)I |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CCC3=CC(=C(C=C3)O)I |

sequence |

XQFFGXM |

Synonyms |

IBH-substance P hexapeptide N(alpha)-(3-iododesaminotyrosyl)-substance P (6-11) SP(6-11)-IBH substance P (6-11), N(alpha)-(3-iododesaminotyrosyl)- |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Ibh Substance P Hexapeptide Action

Tachykinin Receptor Binding and Affinity

The binding of tachykinin peptides to their receptors is a complex process involving multiple interaction points that determine both affinity and selectivity. While Substance P preferentially binds to the NK1R, it can also interact with NK2R and NK3R, albeit with lower affinity. nih.govnih.gov Synthetic hexapeptide analogs often exhibit altered binding profiles, which can confer greater receptor selectivity.

Neurokinin-1 Receptor (NK1R) Interactions

The NK1R is the primary receptor for Substance P and its analogs. The interaction between these peptides and the NK1R is crucial for initiating downstream signaling cascades involved in various physiological processes.

The binding of Substance P and its analogs occurs within a "tachykinin pocket" on the NK1R. This pocket is formed by residues in the extracellular loops and transmembrane domains of the receptor. wikipedia.orgnih.gov The C-terminal region of Substance P, which is conserved among tachykinins, is crucial for receptor activation. nih.gov However, hexapeptide analogs, which are truncated forms of the full-length peptide, may interact differently with this pocket.

Neurokinin receptors, including the NK1R, can exist as both monomers and dimers (homo- and heterodimers). nih.gov The dimerization of these receptors can influence ligand binding, signaling, and receptor trafficking. The interaction of ligands with these different receptor forms can be complex. For example, the heterodimerization of NK1R with NK2R has been shown to negatively modulate Substance P-stimulated NK1R signaling. nih.gov

While direct studies on the interaction of Ibh-substance P hexapeptide with monomeric and dimeric forms of NK1R are not available, it is plausible that like other ligands, its binding and subsequent signaling could be influenced by the oligomeric state of the receptor. The conformation of the binding pocket may differ between the monomeric and dimeric forms, potentially leading to differential affinities and functional outcomes for hexapeptide analogs.

The human NK1R exists in two main isoforms: a full-length form and a truncated form that lacks a portion of the C-terminal tail. nih.govresearchgate.netmdpi.com These isoforms are generated by alternative splicing of the TACR1 gene. The two isoforms exhibit different signaling properties and binding affinities for Substance P. nih.govresearchgate.net The truncated isoform has a reported 10-fold lower binding affinity for Substance P compared to the full-length receptor. nih.gov

The differential expression of these isoforms in various tissues can lead to tissue-specific responses to Substance P and its analogs. For example, in human NK cells, the truncated NK1R isoform is more abundant than the full-length isoform. researchgate.net The activity of this compound would likely be influenced by the relative expression of these two isoforms in a given cell type. A lower affinity for the truncated isoform, similar to that observed for Substance P, could result in a diminished response in tissues where this isoform is predominant.

| NK1R Isoform | Relative Binding Affinity for Substance P | Signaling Characteristics |

|---|---|---|

| Full-Length | High | Robust signaling |

| Truncated | 10-fold Lower | Altered signaling responses |

Neurokinin-2 Receptor (NK2R) Binding Profile of this compound

The NK2R is the preferential receptor for Neurokinin A (NKA). While Substance P can bind to the NK2R, it does so with significantly lower affinity compared to its affinity for the NK1R. nih.govmdpi.com The binding affinity of Substance P for NK2R is reported to be reduced by a factor of 1700 compared to its affinity for NK1R. nih.gov This selectivity is a key feature of the tachykinin system.

The binding profile of hexapeptide analogs of Substance P to the NK2R is often characterized by even greater selectivity for the NK1R. Modifications to the peptide backbone and side chains in these analogs can further reduce their affinity for the NK2R. For a hypothetical this compound, it is expected to exhibit a very low affinity for the NK2R, making it a highly selective NK1R ligand. This high selectivity is a desirable characteristic for a research tool aimed at probing the function of the NK1R in isolation.

Neurokinin-3 Receptor (NK3R) Binding Profile of this compound

The NK3R is the receptor for which Neurokinin B (NKB) has the highest affinity. Similar to the NK2R, the NK3R displays a much lower affinity for Substance P compared to the NK1R. mdpi.com However, some synthetic hexapeptide analogs of Substance P, such as senktide, have been shown to be potent and selective agonists for the NK3R. nih.govrcsb.org This highlights that modifications to the hexapeptide structure can dramatically alter the receptor binding profile, shifting selectivity away from NK1R and towards NK3R.

The binding profile of this compound at the NK3R would depend on the specific nature of the "Ibh" modification. If the modification mimics those in NK3R-selective agonists, it could potentially have a higher affinity for this receptor. Conversely, if the modifications are designed to enhance NK1R selectivity, the affinity for NK3R would likely be very low.

| Ligand | NK1R Affinity | NK2R Affinity | NK3R Affinity |

|---|---|---|---|

| Substance P | High | Low | Low |

| Septide | High (acts at a distinct site) | Very Low | Very Low |

| Senktide | Low | Very Low | High |

Comparative Receptor Selectivity of this compound Analogs Versus Full-Length Substance P

Full-length Substance P is the endogenous preferred agonist for the neurokinin-1 receptor (NK1R) but can also interact with NK2R and NK3R at higher concentrations. The C-terminal hexapeptide fragment, SP(6-11), also demonstrates a binding affinity for the NK1R. medchemexpress.commedchemexpress.com However, modifications to this hexapeptide backbone can dramatically alter receptor selectivity, leading to the development of highly specific agonists for different tachykinin receptor subtypes. nih.govnih.gov

Systematic N-methylation of individual peptide bonds within the C-terminal hexapeptide of Substance P has been shown to generate agonists that can specifically target different receptor subtypes. nih.govbohrium.com For instance, the analog succinyl-[Asp6,Me-Phe8]SP(6-11) is a highly selective agonist for a neuronal tachykinin receptor (termed SP-N or NK3R), requiring concentrations at least 60,000-fold higher to stimulate other tachykinin receptors. nih.govbohrium.com Similarly, synthetic glycopeptide analogs of SP(6-11) have been developed that exhibit enhanced potency and selectivity for the NK1 receptor, being three times more potent than the full-length SP at this receptor type. nih.gov This demonstrates that while the core hexapeptide sequence confers agonist activity, specific amino acid substitutions or modifications are critical determinants of receptor preference, allowing analogs to achieve much greater selectivity than the parent molecule, Substance P.

Table 1: Comparative Receptor Selectivity of Substance P and Analogs

| Compound | Primary Receptor Target | Selectivity Profile | Reference |

|---|---|---|---|

| Substance P (Full-Length) | NK1R | Preferred agonist for NK1R, but can activate NK2R and NK3R at higher concentrations. | nih.gov |

| Substance P (6-11) | NK1R | Binds to the NK1 tachykinin receptor, retaining the primary target of the parent peptide. | medchemexpress.com |

| Succinyl-[Asp6,Me-Phe8]SP(6-11) | NK3R (SP-N) | Highly selective for the neuronal NK3 receptor, with significantly reduced affinity for other tachykinin receptors. | nih.govbohrium.com |

| N1,6(β-D-glucopyranosyl)[Glu6, Pro9]SP(6-11) | NK1R | Demonstrates enhanced potency and high selectivity for the NK1 receptor compared to full-length SP. | nih.gov |

Intracellular Signal Transduction Pathways Activated by this compound

G-Protein Coupled Receptor (GPCR) Signaling Cascades

Substance P and its analogs mediate their effects by binding to neurokinin receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. nih.gov Upon agonist binding, the receptor undergoes a conformational change that activates associated heterotrimeric G-proteins. Full-length Substance P is known to activate the NK1R to signal through both Gq and Gs proteins. nih.govmangliklab.com

Interestingly, research has revealed that the C-terminal hexapeptide, SP(6-11), acts as a biased agonist. While full-length SP potently activates both Gq and Gs signaling pathways downstream of the NK1R, SP(6-11) is a Gq-biased peptide. nih.govmangliklab.com This biased agonism is attributed to the lack of the N-terminal portion of Substance P. Interactions between the N-terminus of SP and the extracellular loops of the NK1R are required for potent Gs signaling, but not for Gq signaling. nih.govbiorxiv.org Therefore, hexapeptide analogs primarily initiate signaling through the Gq protein pathway.

Modulation of Intracellular Calcium Fluxes

A primary consequence of Gq protein activation by the SP hexapeptide is the stimulation of phospholipase C (PLC). Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. nih.gov

This mechanism is well-documented for both full-length SP and its C-terminal fragments. Studies have shown that SP(6-11) stimulates the formation of inositol monophosphate, a downstream product of the PLC pathway, in various tissues. medchemexpress.com The resulting transient increase in intracellular calcium concentration is a critical signaling event that mediates many of the peptide's physiological effects. nih.govteikyo.jp This response is typically biphasic, with an initial rapid release from intracellular stores followed by a secondary phase involving the influx of extracellular calcium through membrane channels. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (ERK, p21-Activated Kinase Phosphorylation)

Activation of the NK1R by Substance P leads to the stimulation of several mitogen-activated protein kinase (MAPK) cascades, which are crucial for regulating cellular processes like proliferation, differentiation, and inflammation. nih.gov Key among these are the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways. nih.govnih.gov SP stimulation has been shown to induce the time-dependent phosphorylation and activation of both ERK1/2 and p38 MAPK in various cell types. nih.govnih.gov This activation is a downstream consequence of GPCR activation and can be blocked by NK1R antagonists. nih.gov

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as downstream effectors for small Rho GTPases like Cdc42 and Rac1. These GTPases can be activated by GPCRs, placing PAKs within the broader MAPK signaling network. While direct phosphorylation of PAK by SP hexapeptides is less documented, the activation of upstream GPCRs makes PAK a plausible downstream target involved in mediating cytoskeletal and transcriptional changes.

Nuclear Factor-kappa B (NFκB) Activation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory and immune responses. In its inactive state, NF-κB is held in the cytoplasm by inhibitory proteins (IκB). Substance P is a potent activator of the NF-κB pathway. nih.gov Research has demonstrated that SP treatment induces the classic pathway of IκB-dependent NF-κB activation, leading to enhanced DNA binding and transactivation activity of the transcription factor. nih.gov

This activation is not a direct event but is mediated by upstream signaling cascades, specifically the ERK1/2 and p38 MAPK pathways. nih.gov Blockade of these MAPK pathways with specific inhibitors abolishes the SP-elicited nuclear translocation of NF-κB and subsequent gene expression. nih.gov Therefore, by activating the MAPK cascade, the this compound can trigger the NF-κB signaling pathway, linking neuronal signals to the regulation of inflammatory gene expression. nih.gov

Role of Secondary Messengers (e.g., Diacyl-glycerol, Inositol Trisphosphate) in this compound Signaling

The biological activity of substance P and its analogues, such as the this compound, is primarily mediated through the activation of G protein-coupled receptors (GPCRs), specifically the neurokinin receptors (NKRs). Upon binding of the hexapeptide to its receptor, a conformational change is induced, leading to the activation of intracellular signaling pathways. A key pathway involves the stimulation of phospholipase C, which in turn leads to the generation of two important secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov

The generation of these secondary messengers is a critical step in the signal transduction cascade initiated by the this compound. IP3 is a small, water-soluble molecule that diffuses through the cytoplasm and binds to specific receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This transient increase in intracellular Ca2+ concentration is a crucial event that modulates a variety of cellular processes.

Simultaneously, DAG, a lipid molecule, remains embedded in the plasma membrane where it serves as a docking site and activator for protein kinase C (PKC). The activation of PKC, in concert with the elevated intracellular Ca2+ levels, leads to the phosphorylation of numerous target proteins, thereby altering their activity and culminating in a cellular response. The specific cellular outcomes are context-dependent and vary based on the cell type and the complement of downstream signaling molecules present. For instance, in astrocytes, substance P binding leads to the activation of phospholipase C and subsequent increases in IP3 and DAG levels. nih.gov

Receptor Internalization and Desensitization Mechanisms in Response to this compound

Continuous or repeated exposure to an agonist like the this compound leads to a phenomenon known as desensitization, a process that protects the cell from overstimulation. This is followed by receptor internalization, where the receptors are removed from the cell surface. These processes are crucial for regulating the duration and intensity of the cellular response.

G-Protein Coupled Receptor Kinase (GRK) Phosphorylation Dynamics

The initial and critical step in the desensitization of the neurokinin-1 receptor (NK1R), the primary receptor for substance P, is its phosphorylation by G protein-coupled receptor kinases (GRKs). nih.gov Following agonist binding, the receptor undergoes a conformational change that exposes phosphorylation sites on its intracellular domains. nih.gov GRKs are then recruited to the activated receptor and catalyze the phosphorylation of these sites. nih.govnih.gov

Research has shown that the human substance P receptor can be phosphorylated by GRK5 in an agonist-dependent manner. nih.gov This phosphorylation event has a high stoichiometry, indicating that multiple phosphate groups can be added to a single receptor molecule. nih.gov This multi-site phosphorylation is a key signal that initiates the uncoupling of the receptor from its associated G protein, thereby diminishing its signaling capacity.

Beta-Arrestin Mediated Receptor Regulation

Phosphorylation of the receptor by GRKs creates a high-affinity binding site for proteins called β-arrestins. nih.govdrugtargetreview.com The binding of β-arrestin to the phosphorylated receptor has two major consequences. Firstly, it sterically hinders the interaction between the receptor and the G protein, effectively terminating G protein-mediated signaling. nih.gov This is a primary mechanism of rapid desensitization.

Secondly, β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin. nih.gov This initiates the process of receptor internalization, where the receptor-β-arrestin complex is sequestered into clathrin-coated pits, which then invaginate and pinch off to form intracellular vesicles. nih.gov Substance P has been shown to induce a rapid translocation of β-arrestin from the cytosol to the plasma membrane, where it participates in the endocytosis of the NK1R. nih.gov The colocalization of the NK1R and β-arrestin in endosomes is a prolonged event. nih.gov

| Key Players in Receptor Regulation | Function |

| G Protein-Coupled Receptor Kinases (GRKs) | Phosphorylate the agonist-bound receptor, initiating desensitization. |

| β-Arrestins | Bind to the phosphorylated receptor, uncoupling it from the G protein and mediating receptor internalization. |

| Clathrin | A key protein in the formation of endocytic vesicles for receptor internalization. |

Receptor Recycling and Resensitization Processes

Once internalized, the receptor's fate is determined, leading to either degradation or recycling back to the plasma membrane. In the case of the NK1R, after internalization, the acidic environment of the endosome facilitates the dissociation of the agonist and β-arrestin from the receptor. The receptor is then dephosphorylated by protein phosphatases. nih.gov

Following dephosphorylation, the receptor can be sorted back to the plasma membrane, a process known as recycling. nih.gov This recycling allows for the restoration of receptor responsiveness, a process termed resensitization. Interestingly, studies have shown that the resensitization of responsiveness to substance P can occur before the majority of internalized receptors are recycled back to the plasma membrane. nih.gov Ca2+ signaling in response to substance P can return within 90 minutes after desensitization, while the return of receptor binding may take up to 240 minutes. nih.gov This suggests a mechanism where non-functional receptors at the plasma membrane may be converted to a functional state. nih.gov

The enzyme endothelin-converting enzyme 1 (ECE-1) has been shown to play a role in the resensitization of the substance P neurokinin-1 receptor by degrading endocytosed substance P within endosomes. nih.gov This degradation facilitates the recycling and reappearance of the pro-inflammatory effects of substance P. nih.gov

| Timeline of Receptor Resensitization | |

| Event | Approximate Time Post-Agonist Washout |

| Receptor Dephosphorylation | >90% complete within 20 minutes nih.gov |

| Return of Ca2+ Signaling | Within 90 minutes nih.gov |

| Return of Receptor Binding | 240 minutes nih.gov |

Preclinical Research Paradigms and Findings for Ibh Substance P Hexapeptide Analogs

In Vitro Pharmacological Characterization of Ibh-Substance P Hexapeptide

Ligand Binding Assays and Competition Studies

Ligand binding assays are crucial for understanding the interaction between a compound and its receptor. In the context of this compound analogs, competition studies utilizing radiolabeled ligands such as [125I]BH-bufokinin have been instrumental. Bufokinin, a tachykinin peptide related to Substance P (SP), demonstrates potent activity and acts through a tachykinin receptor with similarities to the mammalian NK1 receptor. nih.gov

Studies on the small intestine of the cane toad, Bufo marinus, have compared the contractile potencies and the ability of various SP and bufokinin fragments to compete for the binding of [125I]-Bolton-Hunter bufokinin. nih.gov The findings from these studies indicate that the potency of these peptides is primarily related to their length. nih.gov Natural undecapeptide tachykinins like bufokinin were found to be the most potent, while shorter fragments such as BUF(7-11) and SP(7-11) were the weakest. nih.gov Notably, bufokinin fragments were generally equipotent to the corresponding SP fragments. nih.gov

Quantitative structure-activity relationship (QSAR) analysis of the data has shown that molecular connectivity and shape are significant factors in the binding affinity. nih.gov The full undecapeptide sequence of bufokinin appears to be necessary for optimal activity. nih.gov

| Peptide | Relative Potency (Contractile Assay) | Relative Affinity (Binding Assay) |

| Bufokinin | High | High |

| Substance P | High | High |

| BUF(7-11) | Low | Low |

| SP(7-11) | Low | Low |

Functional Assays in Isolated Tissue Preparations

The biological activity of this compound analogs has been further investigated using isolated tissue preparations. The guinea-pig isolated taenia coli, a smooth muscle preparation, is a classic model for studying the contractile effects of tachykinins. nih.gov

Research has shown that both Substance P and neurokinin A (NKA) cause contractions of the taenia coli that are not affected by antagonists for other receptors like hyoscine and mepyramine, nor by the nerve blocker tetrodotoxin. nih.gov This indicates that these peptides act directly on the smooth muscle. nih.gov Analogs of the C-terminal hexapeptide and heptapeptide (B1575542) of Substance P have been synthesized and tested on preparations like the guinea pig ileum. nih.gov These studies have revealed that certain analogs are primarily active on the guinea pig ileum through the NK-1 receptor and can be equipotent to Substance P itself. nih.gov

Utilization of Cell-Based Models for Investigating Cellular Responses

Cell-based models offer a more controlled environment to study the cellular and molecular mechanisms of drug action. For this compound research, cell lines such as KNRK cells and the human cerebral microvascular endothelial cell line hCMEC/D3 have been employed. nih.govnih.gov

The hCMEC/D3 cell line is a well-established in vitro model of the human blood-brain barrier (BBB). nih.govmerckmillipore.com Studies using this cell line have aimed to characterize the effects of Substance P on brain microvascular endothelial cells. nih.gov Research has shown that the effects of SP on hCMEC/D3 cells are dependent on the cell confluence status and are mediated through a truncated form of the NK-1 receptor. nih.govresearchgate.net For instance, at low confluence, SP treatment was found to reduce the expression of occludin, a key protein in the tight junctions of the BBB. researchgate.net However, SP did not trigger intracellular calcium release in these cells. nih.gov

Investigation in Animal Models for Biological Activity of this compound Analogs

Modulation of Phagocytic Activity

In vivo studies have explored the immunomodulatory roles of Substance P and its analogs. Research using the wall lizard, Hemidactylus flaviviridis, has demonstrated that Substance P can modulate the activity of splenic phagocytes. nih.gov

Specifically, Substance P was found to inhibit both the percentage of phagocytosis and the phagocytic index of these immune cells. nih.gov This inhibitory effect suggests a role for Substance P in regulating the innate immune response in this ectothermic vertebrate. The study indicated that this modulation occurs via the NK-1 receptor and involves the AC-cAMP-PKA signaling pathway. nih.govsigmaaldrich.com An increase in intracellular cAMP levels was observed in splenic phagocytes following Substance P treatment. nih.gov

| Treatment | Effect on Phagocytosis | Signaling Pathway Implicated |

| Substance P | Inhibition | NK-1 receptor-coupled AC-cAMP-PKA |

Assessment of Receptor-Mediated Actions Through Antagonist Studies

To confirm that the observed biological effects of this compound analogs are mediated through specific receptors, antagonist studies are essential. Spantide I is a known antagonist of the NK-1 receptor. nih.gov

In the study on wall lizard splenic phagocytes, the inhibitory effect of Substance P on phagocytosis was completely blocked by Spantide I. nih.gov This finding provides strong evidence that the action of Substance P on these immune cells is mediated specifically through the NK-1 receptor. nih.gov

Further studies have characterized the antagonist activity of the spantide family (I, II, and III) at human neurokinin receptors. nih.gov These investigations have shown that spantides act as competitive antagonists at NK1 and NK2 receptors, inhibiting the agonist-induced calcium responses. nih.gov The rank order of potency at the NK1 receptor was found to be spantide II > spantide III > spantide I. nih.gov

Functional Studies in Specific Animal Organ Systems (e.g., Xenopus Gastrointestinal Tract)

Functional studies in specific animal organ systems are crucial for elucidating the biological activity of this compound analogs. While specific studies on the Xenopus gastrointestinal tract are not extensively detailed in the provided research, the general principles of assessing the activity of Substance P (SP) analogs involve isolated tissue preparations to measure physiological responses such as muscle contraction. nih.gov The gastrointestinal tract is a key area for this research due to the role of SP in modulating motility and secretion. nih.gov

SP and its analogs are known to interact with neurokinin-1 (NK-1) receptors, which are prevalent in the gut, to elicit their effects. nih.gov The C-terminal fragment of SP is essential for its biological activity, and synthetic hexapeptide analogs are designed to mimic this active region. nih.govnih.gov Preclinical evaluations often utilize in vivo and in vitro bioassays to determine the potency of these analogs. For instance, the hypotensive activity of certain C-terminal hexapeptide analogs of SP has been evaluated, demonstrating that structural modifications can significantly impact their biological function. nih.gov The activation of NK-1 receptors by SP in the gastrointestinal system can lead to the release of various mediators that influence inflammation and motility. nih.gov

Structure-Activity Relationships of this compound Analogs

The C-terminal region of Substance P is widely recognized as the primary pharmacophore responsible for its interaction with neurokinin receptors. mdpi.com Tachykinin neuropeptides, including Substance P, share a conserved C-terminal sequence, which is essential for receptor activation. mdpi.com This conserved domain allows different tachykinins to interact with various neurokinin receptors, albeit with different potencies. mdpi.com

The C-terminal amide of Substance P is particularly critical for its biological activity. nih.gov Studies involving modifications to this amide group, such as replacing the amide protons with alkyl groups or extending it to a hydrazide, have consistently shown a significant reduction in activity. nih.gov This indicates that the integrity of the C-terminal primary amide is crucial for effective receptor binding and signal transduction. The lack of important amino acid residues in the C-terminus has also been associated with altered receptor desensitization and internalization processes. mdpi.com

Cryo-electron microscopy studies have revealed that while interactions deep within the neurokinin-1 receptor are critical for activation, the C-terminal fragment of SP plays a key role in this process. nih.govbiorxiv.org Specifically, the Gq-biased peptide SP6–11, which represents the C-terminal hexapeptide, is sufficient for receptor activation, underscoring the importance of this fragment as the core pharmacophore. nih.govbiorxiv.org

Research has shown that alterations in the N-terminal sequence can change the functional selectivity of Substance P analogs. nih.govresearchgate.net For example, the deletion of the N-terminal Arginine or the replacement of mid-region Glutamine residues can alter the relationship between receptor binding, activation, and desensitization. nih.govresearchgate.net These findings suggest that the N-terminal and mid-region residues play a key role in governing the degree of tachykinin peptide-mediated receptor signaling. researchgate.net

Furthermore, interactions between the N-terminus of Substance P and the extracellular loops of the NK-1 receptor are important for potent Gs signaling, but not for Gq signaling. nih.govbiorxiv.org This indicates that the N-terminal portion of the peptide can modulate the specific downstream signaling pathways that are activated upon receptor binding. Modifications at the N-terminus, such as the introduction of a penta-DGlu moiety or a non-charged hydrophilic linker, have been shown to affect the in vivo stability and biodistribution of peptide analogs, which in turn influences their therapeutic potential. mdpi.com

The synthesis of this compound analogs typically involves solid-phase peptide synthesis (SPPS) or classical solution-phase methods. nih.govscilit.com SPPS is a common approach that allows for the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. scilit.com This method facilitates the purification of the intermediate products at each step. After the desired sequence is assembled, the peptide is cleaved from the resin and deprotected. scilit.com

The functional evaluation of these synthetic analogs is a critical step to determine their biological activity and structure-activity relationships. rsc.org This evaluation often involves a combination of in vitro and in vivo assays.

In Vitro Evaluation:

Receptor Binding Assays: These assays are used to determine the affinity of the analogs for specific neurokinin receptors. nih.gov All peptides are typically tested for their ability to bind to the receptor with high affinity. nih.gov

Second Messenger Assays: The activation of neurokinin receptors triggers intracellular signaling cascades. Assays that measure the production of second messengers, such as intracellular calcium fluxes or the activation of phospholipase C and adenylate cyclase pathways, are used to quantify the agonist or antagonist activity of the analogs. nih.govrsc.orgnih.gov

Cell-Based Assays: Functional assays using cell lines that express the receptor of interest, such as β-hexosaminidase release assays or Ca2+ mobilization assays, can provide insights into the cellular response to the peptide analogs. rsc.org

In Vivo Evaluation:

Animal Models: The biological activity of the analogs is often tested in animal models to assess their physiological effects. For example, the hypotensive activity of SP analogs can be measured in rats or rabbits. nih.gov

Behavioral Studies: In some cases, behavioral responses to the administration of the analogs are observed. For instance, intracerebroventricular administration in rats can be used to study the effects on withdrawal symptoms in morphine-dependent animals. nih.gov

Through these synthetic and evaluation strategies, researchers can systematically modify the structure of this compound analogs and assess the impact of these changes on their biological function, leading to the development of more potent and selective compounds. rsc.org

Advanced Methodologies in Research on Ibh Substance P Hexapeptide

Radioligand Binding Techniques for Receptor Characterization (e.g., [125I]Bolton-Hunter-Substance P)

Radioligand binding assays are a cornerstone for characterizing the interaction of ligands like the Ibh-Substance P hexapeptide with their receptors, primarily the neurokinin-1 (NK1) receptor. wikipedia.org These techniques utilize a radioactively labeled ligand (the radioligand) to quantify the binding to receptors in tissue homogenates, cell membranes, or intact cells. nih.gov

A frequently used radioligand in Substance P research is [125I]Bolton-Hunter-Substance P ([125I]BH-SP). nih.govnih.gov The Bolton-Hunter reagent allows for the iodination of the peptide with high specific activity, enabling sensitive detection. nih.gov The binding of [125I]BH-SP to its receptor is specific, saturable, and reversible. nih.gov

Key parameters derived from these assays include:

Dissociation Constant (Kd): This value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. Saturation binding experiments with [125I]BH-SP on rat brain cortex membranes have determined a Kd of 1.2 x 10-8 M for Substance P. nih.gov In another study using [3H][Sar9,Met(O2)11]-substance P on human astrocytoma cells, the KD was found to be 447 +/- 103 pM. bohrium.com

Maximum Binding Capacity (Bmax): This parameter reflects the total density of receptors in the preparation, often expressed as fmol/mg of protein. bohrium.com For rat brain cortex membranes, the Bmax was determined to be 0.5 +/- 0.1 pmol/mg of protein. nih.gov In human astrocytoma cells, the Bmax was significantly higher at 862 +/- 93 fmol/mg of protein, corresponding to over 150,000 sites per cell. bohrium.com

Competition binding assays are also crucial. In these experiments, the ability of an unlabeled compound (like this compound or other analogues) to displace the specific binding of the radioligand is measured. This allows for the determination of the inhibitory constant (Ki) or the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific radioligand binding). These values are essential for comparing the affinities of a series of compounds for the receptor and establishing a structure-activity relationship. nih.gov For instance, fragments of Substance P as small as the C-terminal hexapeptide can inhibit the binding of [125I]BH-SP, although their potency decreases with the length of the peptide. nih.gov

| Ligand | Preparation | Radioligand | Binding Affinity (Kd/IC50) | Receptor Density (Bmax) | Reference |

|---|---|---|---|---|---|

| Substance P | Rat Brain Cortex Membranes | [125I]BH-SP | 1.2 x 10-8 M (Kd) | 0.5 pmol/mg protein | nih.gov |

| [Sar9,Met(O2)11]-Substance P | Human Astrocytoma Cells (UC11) | [3H][Sar9,Met(O2)11]-SP | 447 pM (Kd) | 862 fmol/mg protein | bohrium.com |

| Substance P | Sheep Ileal Smooth Muscle Membranes | [3H]SP | 0.54 nM (Kd) | 83 fmol/mg protein | nih.gov |

Cellular and Molecular Biology Techniques

To study the function of specific receptors in a controlled environment, researchers develop stable cell lines that express the receptor of interest, such as the NK1 receptor. This is typically achieved by transfecting a host cell line, which does not naturally express the receptor, with a vector containing the gene for the receptor. genscript.comgenscript.com Commonly used host cells include Chinese Hamster Ovary (CHO-K1) or human embryonic kidney (HEK293) cells. genscript.com

Following transfection, cells that have successfully integrated the receptor gene into their genome are selected, often using an antibiotic resistance marker included in the vector. These cells are then cloned to create a homogenous population that stably expresses the receptor. genscript.com

These stable cell lines are invaluable tools for:

Functional Assays: Researchers can measure the cellular response to receptor activation by agonists like Substance P or its hexapeptide analogues. A common assay measures changes in intracellular calcium concentration using fluorescent dyes. genscript.comgenscript.com Upon agonist binding, the NK1 receptor (a Gq-protein coupled receptor) activates phospholipase C, leading to an increase in intracellular calcium, which can be detected by a fluorometer. creative-biolabs.com

Binding Studies: These cell lines provide a consistent and high-density source of the specific receptor subtype for radioligand binding assays, avoiding the complexity of using heterogeneous tissue preparations. jneurosci.org For example, KNRK cells expressing the Substance P receptor were found to have approximately 80,000 receptors per cell as determined by Scatchard analysis of radioligand binding. jneurosci.org

Understanding the regulation of the Substance P system involves quantifying the expression of the preprotachykinin-A (TAC1) gene, which encodes Substance P, and the TACR1 gene, which encodes the NK1 receptor. wikipedia.orgmdpi.com

mRNA Level Analysis: Techniques like reverse transcription-polymerase chain reaction (RT-PCR), quantitative PCR (qPCR), and in situ hybridization are used to detect and quantify the messenger RNA (mRNA) transcripts. For example, nested RT-PCR has been used to detect the mRNA for the NK1 receptor in the bovine corpus luteum. nih.gov Such studies can reveal how the expression of Substance P and its receptor changes during development, in different tissues, or in response to various stimuli. researchgate.net

Protein Level Analysis: The amount of Substance P peptide or NK1 receptor protein can be measured using immunological techniques. Radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) use specific antibodies to quantify the protein levels in tissue extracts or fluids. jneurosci.orgrndsystems.com Immunohistochemistry and immunofluorescence use labeled antibodies to visualize the location of the peptide or receptor within tissue sections, providing spatial information about their distribution. nih.gov For instance, a radioimmunoassay was developed that could detect approximately 75,000 immunoreactive Substance P receptors per cell in a transfected KNRK cell line. jneurosci.org

To investigate the dynamic interactions between peptides like this compound and the NK1 receptor in real-time and in a cellular context, researchers employ a suite of advanced fluorescence techniques. nih.gov These methods provide insights into binding kinetics, conformational changes, and receptor dimerization that are not obtainable from static binding assays. nih.gov

Förster Resonance Energy Transfer (FRET): FRET measures the distance-dependent transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore. nih.gov By genetically tagging the NK1 receptor with one fluorophore (e.g., GFP) and labeling a Substance P analogue with another (e.g., RFP), researchers can detect their interaction when they are within 1-10 nm of each other. nih.govnih.gov FRET can be used to monitor ligand binding and subsequent conformational changes in the receptor. nih.gov

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM measures the decay rate (the "lifetime") of a fluorophore's emission after excitation. nih.gov The fluorescence lifetime is sensitive to the fluorophore's local environment. When FRET occurs, the donor fluorophore's lifetime decreases. FLIM-FRET is a powerful combination that provides a robust and quantitative measure of protein-protein interactions, such as the binding of a fluorescently-labeled hexapeptide to the NK1 receptor in living cells. nih.gov

Fluorescence Correlation Spectroscopy (FCS): FCS analyzes the fluctuations in fluorescence intensity as fluorescently labeled molecules diffuse through a tiny, fixed observation volume. mdpi.com From these fluctuations, one can determine the concentration and diffusion coefficient of the labeled molecules. When a fluorescent peptide binds to its receptor on a cell membrane, its diffusion slows down dramatically. FCS can measure this change, providing data on binding kinetics and receptor mobility within the cell membrane. mdpi.comyoutube.com

Single-Molecule Fluorescence Spectroscopy (smFS): This technique allows the observation of individual fluorescent molecules. It can be used to directly visualize the binding and unbinding events of a single fluorescently-labeled this compound molecule to an NK1 receptor, providing ultimate detail on the interaction dynamics.

| Technique | Principle | Information Obtained | Application in SP Hexapeptide Research |

|---|---|---|---|

| FRET (Förster Resonance Energy Transfer) | Energy transfer between two fluorophores in close proximity (1-10 nm). | Proximity, binding events, conformational changes. | Monitoring the binding of a labeled hexapeptide to a fluorescently-tagged NK1 receptor. |

| FLIM (Fluorescence Lifetime Imaging Microscopy) | Measures the decay rate of fluorescence, which changes based on the molecular environment. | Quantitative measure of molecular interactions (often combined with FRET). | Confirming and quantifying the interaction between the hexapeptide and the receptor in live cells. |

| FCS (Fluorescence Correlation Spectroscopy) | Analysis of fluorescence fluctuations as labeled molecules diffuse through a small volume. | Diffusion coefficients, concentration, binding kinetics. | Measuring the change in diffusion speed as the hexapeptide binds to the receptor on the cell membrane. |

| smFS (Single-Molecule Fluorescence Spectroscopy) | Observation of individual fluorescent molecules. | Direct visualization of binding/unbinding events, stoichiometry. | Observing the real-time interaction of a single hexapeptide molecule with its receptor. |

High-Throughput Screening and Activity Profiling Approaches in Peptide Research

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with desired biological activity. creative-peptides.com In the context of this compound research, HTS is used to screen libraries of peptide analogues to identify new agonists or antagonists of the NK1 receptor with improved potency, selectivity, or stability. mdpi.com

Key components of HTS in peptide research include:

Peptide Libraries: Large collections of peptides can be synthesized using methods like the multipin technique, which allows for the simultaneous synthesis of many different peptides on a solid support. nih.gov These libraries can be designed to explore variations at specific amino acid positions of the parent hexapeptide.

Automated Assays: The screening process is automated, using microplates (in 96, 384, or 1536-well formats) and robotic systems to handle the addition of peptides, cells, and reagents. creative-peptides.com

Detection Methods: The readout for the assay must be fast, sensitive, and suitable for automation. Fluorescence-based assays are among the primary detection methods used in HTS. mdpi.com For NK1 receptor screening, this could involve a competitive binding assay where library peptides compete with a fluorescently labeled ligand, with a change in fluorescence indicating displacement. drugtargetreview.com Alternatively, cell-based functional assays that measure changes in intracellular calcium or a reporter gene upon receptor activation are commonly used. creative-biolabs.com

The data generated from HTS is then analyzed to identify "hits"—compounds that show significant activity. These hits can then be further characterized and optimized in secondary assays to develop lead compounds for further research. This approach allows for the efficient exploration of the structure-activity relationship of the Substance P hexapeptide scaffold. creative-peptides.com

Translational Perspectives and Future Research Directions for Ibh Substance P Hexapeptide

Elucidating Detailed Specificity and Promiscuity of Ibh-Substance P Hexapeptide-Receptor Interactions

The interaction of tachykinin peptides with their receptors is a complex interplay of specificity and promiscuity. The C-terminal hexapeptide of Substance P, represented by this compound, is crucial for receptor activation. unifi.it While Substance P preferentially binds to the neurokinin-1 receptor (NK1R), its C-terminal fragments can exhibit a broader interaction profile. researchgate.netnih.gov

Research indicates that the C-terminal region, specifically the Phe-X-Gly-Leu-Met-NH2 sequence, is the "message" portion of the peptide responsible for activating tachykinin receptors. unifi.itcore.ac.uk The N-terminal portion, absent in the hexapeptide, is considered the "address" that confers higher selectivity for a specific receptor. nih.gov Consequently, C-terminal hexapeptide fragments may interact with less specificity across all tachykinin receptor types (NK1R, NK2R, and NK3R) in both their monomeric and dimeric forms. researchgate.net

Systematic modifications of the SP C-terminal hexapeptide have led to the development of highly selective agonists for different receptor subtypes. For example, the analog succinyl-[Asp6,Me-Phe8]SP6-11 is a potent and highly selective agonist for a specific neuronal tachykinin receptor, requiring significantly higher concentrations to stimulate other tachykinin receptors. nih.gov This demonstrates that while the core hexapeptide has the potential for promiscuity, subtle structural changes can dramatically enhance its specificity.

The binding affinity of Substance P fragments and analogs correlates with their ability to stimulate biological responses, such as salivation. nactem.ac.uk The smallest fragment of Substance P that retains significant binding affinity and biological activity is the C-terminal hexapeptide (SP 6-11). nactem.ac.uk Studies replacing specific amino acids in the NK1R have shown that the receptor has distinct epitopes for recognizing the common C-terminal end of tachykinins, and mutations in these areas can significantly alter the binding energy and affinity for both full-length peptides and their hexapeptide fragments. core.ac.uknih.gov This suggests that the receptor itself plays a dynamic role in determining the specificity of the interaction.

Table 1: Receptor Binding Profile of Tachykinin Peptides

| Peptide | Primary Receptor Target | Other Known Interactions | Key Structural Determinant |

|---|---|---|---|

| Substance P (full-length) | NK1R | NK2R, NK3R (lower affinity) | N-terminal "address" sequence enhances NK1R selectivity. nih.gov |

| Substance P Hexapeptide (6-11) | NK1R | Potential for broader interaction with NK2R, NK3R. researchgate.net | Conserved C-terminal "message" sequence. unifi.itcore.ac.uk |

| Neurokinin A (NKA) | NK2R | NK1R (lower affinity) | Specific amino acid sequence. frontiersin.org |

| Neurokinin B (NKB) | NK3R | - | Specific amino acid sequence. frontiersin.org |

Exploring Isoform-Specific Receptor Signaling in Diverse Biological Contexts

The biological effects of this compound are mediated through neurokinin receptors, which can exist as different isoforms. Two naturally occurring variants of the NK1R have been identified: a full-length (NK1R-F) and a truncated (NK1R-T) isoform, which mediate the actions of SP. researchgate.net These isoforms can trigger distinct downstream cellular signaling pathways, leading to varied physiological responses depending on the biological context.

Upon activation, neurokinin receptors couple to G proteins (primarily Gq/11, Gs, and G12/13) to stimulate second messenger systems, including the inositol (B14025) trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine (B11128) monophosphate (cAMP) pathways. nih.govd-nb.infonih.gov This activation leads to complex signaling events that are cell-context dependent. nih.gov For example, in lymphatic muscle cells, SP activates both contractile pathways (via myosin light chain 20 phosphorylation) and pro-inflammatory pathways (via p38-MAPK and ERK1/2) through both NK1R and NK3R. nih.govresearchgate.net

Furthermore, neurokinin receptors can form heterodimers, adding another layer of complexity to their signaling. Direct interaction between NK1R and NK2R has been demonstrated, where NK2R can negatively modulate SP-stimulated NK1R signals, such as intracellular calcium mobilization and ERK phosphorylation. d-nb.inforesearchgate.net This cross-talk between receptor subtypes can fine-tune the cellular response to tachykinins. The specific signaling pathway activated can also depend on the ligand, as demonstrated by studies showing that while Substance P activates both Gq and Gs proteins via the NK1R, Neurokinin A can lead to selective Gq signaling at the same receptor. nih.gov Understanding how the hexapeptide engages with different receptor isoforms and dimeric complexes in various tissues is crucial for predicting its biological effects.

Development of Refined Preclinical Models for Mechanistic Studies of this compound

Investigating the mechanisms of this compound requires robust and refined preclinical models, both in vitro and in vivo. These models are essential for dissecting signaling pathways and evaluating the physiological and pathological roles of tachykinin receptor activation. unifi.itphysiology.org

In vitro models often utilize cultured cells that endogenously express neurokinin receptors, such as human lung adenocarcinoma A549 cells, or cells engineered to express specific receptor subtypes and isoforms. researchgate.net These cellular models are invaluable for delineating specific signaling cascades. For instance, rat mesenteric lymphatic muscle cell cultures have been used to show that SP activates both contractile and pro-inflammatory pathways. nih.gov

In vivo models are critical for understanding the integrated physiological response. Animal models, such as rats and rabbits, have been instrumental in studying the effects of tachykinin agonists and antagonists on various systems. nih.govnih.gov For example, a rabbit model monitoring agonist-induced colonic contractions has been established as a screening tool for NK2R antagonists, providing a link between in vitro receptor affinity and in vivo therapeutic efficacy. nih.gov Similarly, inbred rat strains have been used to characterize the specific tachykinin receptors involved in bronchoconstriction, revealing that different mechanisms (direct vs. indirect involving mast cells and cholinergic nerves) can be dominant in different strains. nih.gov

The development of knockout animals, such as NK1R−/− mice, has been a landmark in tachykinin research, confirming the role of this receptor in mediating the effects of morphine and in behaviors related to addiction. dovepress.com These genetically modified models provide a powerful tool for dissecting the specific contributions of different receptors to the actions of agonists like the SP hexapeptide.

Table 2: Preclinical Models for this compound Research

| Model Type | Specific Example | Key Research Application | Reference |

|---|---|---|---|

| In Vitro (Cell Culture) | Rat Mesenteric Lymphatic Muscle Cells | Delineating contractile and inflammatory signaling pathways. | nih.gov |

| In Vitro (Receptor Deletion/Reconstitution) | A549 cells with deleted/reconstituted NKRs | Studying receptor dimerization and its effect on cell migration. | researchgate.net |

| In Vivo (Pharmacodynamic Model) | Rabbit model of agonist-induced colonic contraction | Screening NK2R antagonists and correlating in vitro/in vivo data. | nih.gov |

| In Vivo (Genetic Knockout) | NK1R-/- Mice | Investigating the role of NK1R in addiction and reward pathways. | dovepress.com |

| In Vivo (Strain Comparison) | Fisher 344 and BDE inbred rats | Characterizing receptor involvement in bronchoconstriction. | nih.gov |

Uncovering Novel Biological Roles in Specific Physiological Systems Beyond Established Tachykinin Functions

While tachykinins are well-known for their roles in pain, inflammation, and smooth muscle contraction, emerging research points to a much broader range of functions. nih.govphysiology.orgfrontiersin.org The SP/NK1R system, which can be activated by the hexapeptide, is implicated in a variety of other physiological and pathological processes.

Recent evidence suggests a significant role for SP in neurodegenerative disorders like Alzheimer's disease. researchgate.net Reduced levels of SP have been found in the brain and spinal fluid of Alzheimer's patients. researchgate.net Mechanistic studies propose that SP may exert a neuroprotective effect against beta-amyloid (Aβ) toxicity, in part by modulating voltage-gated potassium channel currents and by stimulating non-amyloidogenic processing of the amyloid precursor protein (APP). researchgate.net

The SP/NK1R system is also increasingly recognized for its role in carcinogenesis. mdpi.commdpi.comresearchgate.net SP can act as a mitogen, promoting tumor cell proliferation, migration, and angiogenesis, while inhibiting apoptosis. mdpi.comresearchgate.net This has been observed in various cancers, including those of the head and neck. mdpi.commdpi.com Consequently, NK1R antagonists are being investigated as potential anti-cancer therapeutics. mdpi.com

Furthermore, the influence of tachykinins extends to complex psychiatric processes, including stress, anxiety, depression, and addiction. dovepress.comnih.gov The NK1R system, in particular, has been shown to be involved in stress-induced drug-seeking behaviors. nih.gov These findings highlight the pleiotropic nature of tachykinin signaling and open up new avenues for exploring the therapeutic potential of modulating this system with agents like the this compound and its derivatives.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound within Gene Signaling Networks

A comprehensive understanding of the cellular impact of this compound requires moving beyond single-pathway analysis to a systems-level view. The integration of multi-omics data—including transcriptomics, proteomics, and metabolomics—offers a powerful approach to map the extensive gene signaling networks modulated by tachykinin receptor activation. mdpi.com

Multi-omics strategies can provide a more complete picture of the modes of action of xenobiotics and signaling molecules. mdpi.com For example, combining transcriptomics and proteomics can reveal how receptor activation leads to changes in gene expression and subsequent protein levels, highlighting key regulatory hubs and pathways. mdpi.com Such approaches have been used to study the effects of various substances on macrophages, revealing impacts on pathways like cytokine signaling, oxidative stress responses, and cell cycle regulation. mdpi.com

Applying these techniques to the study of this compound could elucidate the full spectrum of its effects in a given cell type. By analyzing the global changes in transcripts, proteins, and metabolites following receptor activation, researchers can construct detailed signaling networks. mdpi.com This can uncover previously unknown connections between tachykinin signaling and other cellular processes, identify novel biomarkers of receptor activity, and provide a more holistic understanding of the peptide's function. nih.govnih.gov Integrated analysis can reveal how the gut microbiome, metabolome, and host signaling interact in conditions like pre-diabetes, providing a template for how to approach the complex, multi-system effects of neuropeptides. nih.gov This systems-level data is crucial for predicting the full biological consequences of targeting the tachykinin system and for the rational design of future therapeutics.

Q & A

Q. What standard in vitro assays are recommended to assess the bioactivity of Ibh-substance P hexapeptide?

Methodological Answer:

- Use pituitary cell cultures or transfected cell lines expressing target receptors (e.g., neurokinin-1 receptor) to measure dose-dependent responses. Include controls for nonspecific binding (e.g., substance P antagonists).

- Quantify intracellular calcium flux via fluorescence imaging or cAMP assays (IC₅₀ values typically range 10⁻⁹–10⁻⁷ M for hexapeptide analogs) .

- Validate purity (>95%) using reverse-phase HPLC and mass spectrometry .

Q. How can researchers synthesize and purify this compound with high yield?

Methodological Answer:

- Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection. Optimize coupling efficiency using HOBt/DIC activation.

- Purify via preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient). Typical yields: 60–80% after lyophilization .

Q. What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

- Circular dichroism (CD) spectroscopy to assess secondary structure (e.g., α-helix or β-sheet propensity).

- Nuclear magnetic resonance (NMR) for sequence validation. Compare chemical shifts with predicted values from databases like WaltzDB 2.0 .

Advanced Research Questions

Q. How do discrepancies arise in computational predictions of aggregation-prone regions in this compound, and how can they be resolved?

Methodological Answer:

- Sequential vs. Static Models : Sequential models (atomic composition-based) may prioritize hydrophobicity, while static models (e.g., WaltzDB 2.0) integrate 18 features, including FoldX energy parameters and beta-sheet propensity. Cross-validate predictions with experimental aggregation assays (e.g., Thioflavin T fluorescence) .

- Example Table :

| Model Type | Key Features | Validation Method |

|---|---|---|

| Sequential (NN) | Atomic composition | CD spectroscopy |

| Static (WaltzDB 2.0) | Hydrophobicity, Chou-Fasman propensities | Transmission electron microscopy |

Q. What strategies integrate primary neuroprotective data with secondary literature to validate mechanisms of this compound?

Methodological Answer:

- Combine in vivo studies (e.g., Morris water maze for memory enhancement) with meta-analysis of existing neuropeptide datasets.

- Use PRISMA guidelines for systematic reviews to identify gaps (e.g., conflicting results in PKA/CREB/BDNF pathway activation) .

Q. How can researchers address contradictions between in vitro efficacy and in vivo bioavailability of this compound?

Methodological Answer:

- Conduct pharmacokinetic studies with radiolabeled peptides (³H or ¹⁴C) to track absorption/distribution.

- Optimize formulations using PEGylation or nanoparticle encapsulation to enhance blood-brain barrier penetration .

Experimental Design & Data Analysis

Q. What statistical approaches ensure robustness in dose-response studies of this compound?

Methodological Answer:

Q. How to design a study reconciling contradictory data on receptor-binding affinity?

Methodological Answer:

- Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC). SPR detects kinetic parameters (kₐ/kd), while ITC measures thermodynamic changes (ΔH, ΔS).

- Example: A 2020 study resolved discrepancies by identifying pH-dependent binding using SPR (Kd = 2.3 nM at pH 7.4 vs. 15 nM at pH 6.5) .

Methodological Challenges

Q. What computational tools predict the stability of this compound under physiological conditions?

Methodological Answer:

- Use molecular dynamics (MD) simulations (e.g., GROMACS) to model peptide degradation in serum. Validate with LC-MS stability assays over 24–72 hours .

Q. How can researchers optimize experimental protocols to minimize aggregation during in vitro assays?

Methodological Answer:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.